

Spectroscopic Profile of 3-Hydroxy-2-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxy-2-nitrobenzaldehyde**

Cat. No.: **B1601653**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-hydroxy-2-nitrobenzaldehyde** (CAS No. 42123-33-1), a valuable intermediate in the synthesis of pharmaceuticals and dyes.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Molecular Structure and Key Physicochemical Properties

3-Hydroxy-2-nitrobenzaldehyde is an aromatic compound with the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol .^[1] Its structure, featuring a hydroxyl group and a nitro group ortho to an aldehyde function on a benzene ring, gives rise to a unique spectroscopic signature.

Molecular Structure of 3-Hydroxy-2-nitrobenzaldehyde

Caption: 2D structure of **3-Hydroxy-2-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-hydroxy-2-nitrobenzaldehyde** provides valuable information about the disposition of protons on the aromatic ring and the aldehyde group.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.

Data Summary:

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	10.40	s	-
Hydroxyl-H	10.30	s	-
Aromatic-H	7.67	dd	8.3, 7.4
Aromatic-H	7.37	dd	8.3, 1.4
Aromatic-H	7.31	dd	7.4, 1.4

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation:

The downfield chemical shift of the aldehyde proton (10.40 ppm) is characteristic of aldehydes. The hydroxyl proton signal at 10.30 ppm is also significantly downfield, likely due to intramolecular hydrogen bonding with the adjacent nitro group. The aromatic region displays a complex splitting pattern corresponding to the three protons on the benzene ring, with their chemical shifts and coupling constants being influenced by the electronic effects of the aldehyde, hydroxyl, and nitro substituents.

¹³C NMR Spectroscopy

While experimental ¹³C NMR data for **3-hydroxy-2-nitrobenzaldehyde** is not readily available in the cited literature, predictions based on empirical data of similar structures can be made. The electron-withdrawing effects of the nitro and aldehyde groups, and the electron-donating effect of the hydroxyl group, will significantly influence the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	188 - 192
C-OH	155 - 160
C-NO ₂	145 - 150
Aromatic Carbons	115 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **3-hydroxy-2-nitrobenzaldehyde** is expected to show characteristic absorption bands for the hydroxyl, nitro, aldehyde, and aromatic moieties.

Experimental Protocol for IR Spectroscopy (ATR):

A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Expected Characteristic IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200 - 3400	Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=O stretch (aldehyde)	1680 - 1700	Strong
N-O stretch (nitro, asymmetric)	1520 - 1560	Strong
C=C stretch (aromatic)	1450 - 1600	Medium-Strong
N-O stretch (nitro, symmetric)	1340 - 1380	Strong

Interpretation:

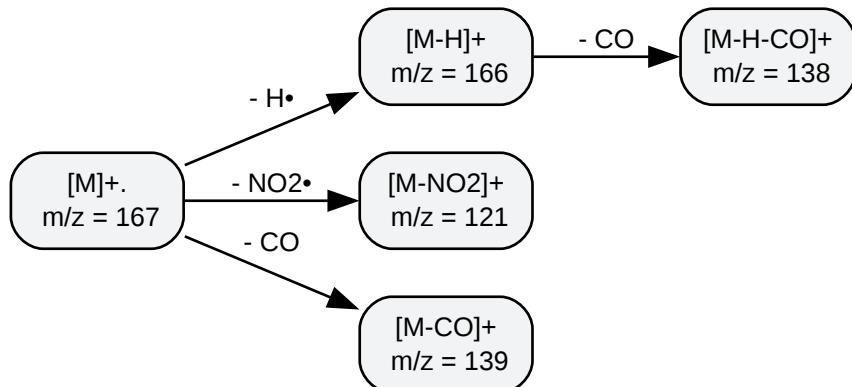
The broad O-H stretching band is indicative of hydrogen bonding. The strong carbonyl absorption is characteristic of the aldehyde group. The two strong bands for the nitro group's asymmetric and symmetric stretching are also key identifiers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry (DART):

High-resolution mass spectrometry (HRMS) can be performed using a Direct Analysis in Real Time (DART) ion source coupled to a high-resolution mass spectrometer. This technique allows for the direct analysis of the solid sample with minimal preparation.


HRMS Data:

- Calculated [M+NH₄]⁺: 185.0557
- Measured [M+NH₄]⁺: 185.0559

Interpretation:

The high-resolution mass measurement confirms the elemental composition of the molecule as $C_7H_5NO_4$. The observed ammoniated adduct is a common feature in DART mass spectrometry.

Mass Spectrometry Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: A plausible fragmentation pathway for **3-Hydroxy-2-nitrobenzaldehyde** in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical profile of **3-hydroxy-2-nitrobenzaldehyde**. The 1H NMR and HRMS data, in particular, offer definitive structural confirmation. While experimental ^{13}C NMR and IR data are not fully available in the public domain, the predicted values and characteristic absorption bands serve as a reliable reference for researchers. This comprehensive guide is intended to facilitate the accurate identification and characterization of this important chemical intermediate in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 13756747 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxy-2-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601653#spectroscopic-data-nmr-ir-ms-of-3-hydroxy-2-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com